molecular formula C6H10FNO3 B12810781 2-Carbamoyl-2-fluoro-3-methylbutanoic acid CAS No. 18283-36-8

2-Carbamoyl-2-fluoro-3-methylbutanoic acid

Cat. No.: B12810781
CAS No.: 18283-36-8
M. Wt: 163.15 g/mol
InChI Key: ZXJNLZYXUPULPR-UHFFFAOYSA-N
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Description

2-Carbamoyl-2-fluoro-3-methylbutanoic acid is an organic compound with the molecular formula C6H10FNO3 It is a derivative of butanoic acid, featuring a carbamoyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-2-fluoro-3-methylbutanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the carbamoyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-2-fluoro-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: The compound can be reduced to form less oxidized products, typically involving the addition of hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Carbamoyl-2-fluoro-3-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Carbamoyl-2-fluoro-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, while the carbamoyl group may participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-3-methylbutanoic acid: Lacks the carbamoyl group, resulting in different chemical properties and reactivity.

    2-Carbamoyl-3-methylbutanoic acid: Does not contain the fluorine atom, which affects its biological activity and stability.

    2-Fluoro-3-methylbutanoic acid: Missing the carbamoyl group, leading to variations in its chemical behavior and applications.

Uniqueness

2-Carbamoyl-2-fluoro-3-methylbutanoic acid is unique due to the presence of both the fluorine atom and the carbamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

18283-36-8

Molecular Formula

C6H10FNO3

Molecular Weight

163.15 g/mol

IUPAC Name

2-carbamoyl-2-fluoro-3-methylbutanoic acid

InChI

InChI=1S/C6H10FNO3/c1-3(2)6(7,4(8)9)5(10)11/h3H,1-2H3,(H2,8,9)(H,10,11)

InChI Key

ZXJNLZYXUPULPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N)(C(=O)O)F

Origin of Product

United States

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